8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate: is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure is a benzo[c]chromene , which consists of a chromene ring fused to a benzene ring.
- The compound contains a beta-alanine moiety, which is a naturally occurring amino acid derivative.
- The N-[(4-methylphenyl)sulfonyl] group is attached to the beta-alanine, adding further complexity.
Preparation Methods
Synthetic Routes:
A straightforward synthesis involves a regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization . Here are the steps:
-
Diels–Alder Cycloaddition
- React 3-vinyl-2H-chromenes with methyl propiolate to form a cyclohexadiene cycloadduct.
- This step is highly regioselective and yields the intermediate compound.
-
Oxidative Aromatization
- Oxidize the cycloadduct to obtain the final product, 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate .
Industrial Production:
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions.
Substitution: The N-[(4-methylphenyl)sulfonyl] group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Employ nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Major Products:
- Oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
- Substitution could yield various N-substituted analogs.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as a drug candidate, especially considering its unique structure.
Chemistry: Study its reactivity and explore novel transformations.
Biology: Investigate its effects on cellular processes.
Industry: Explore its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an area of research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.
Properties
Molecular Formula |
C24H21NO7S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C24H21NO7S/c1-15-3-7-18(8-4-15)33(28,29)25-12-11-23(26)31-17-6-10-20-19-9-5-16(30-2)13-21(19)24(27)32-22(20)14-17/h3-10,13-14,25H,11-12H2,1-2H3 |
InChI Key |
URUKSWOUHCBGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
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